molecular formula C10H21ClN2O3 B14068716 (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B14068716
M. Wt: 252.74 g/mol
InChI Key: IVMXBBYWBPFFBF-UHFFFAOYSA-N
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Description

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride (CAS: 1820569-43-4) is a chiral piperidine derivative with a molecular formula of C₁₀H₂₁ClN₂O₃ and a molecular weight of 252.738 g/mol . The compound features a piperidine ring substituted with an amino group at the 3-position, a hydroxyl group at the 5-position, and a tert-butoxycarbonyl (Boc) protective group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic intermediates in pharmaceutical chemistry.

Structurally, the compound’s stereochemistry (3R,5R) is critical for its biological and chemical interactions. The Boc group serves to protect the amine during synthetic processes, while the hydroxyl and amino groups enable hydrogen bonding, influencing crystallization and reactivity .

Properties

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.74 g/mol

IUPAC Name

tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H

InChI Key

IVMXBBYWBPFFBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)N.Cl

Origin of Product

United States

Preparation Methods

Enzymatic Transamination for Stereocontrol

A pioneering approach leverages transaminase enzymes to establish the (R)-configuration at the 3-position. As detailed in patent CN105734089A, (R)-3-amino piperidine derivatives are synthesized via asymmetric amination of ketone precursors using transaminases under mild aqueous conditions. For instance, reacting 3-keto-piperidine-1-tert-butyl carboxylate with a transaminase (e.g., from Arthrobacter spp.) and an amino donor (e.g., isopropylamine) yields (R)-3-amino-piperidine-1-tert-butyl carboxylate with >99% enantiomeric excess (ee). Subsequent dihydroxylation at C-5 using OsO4 or Sharpless asymmetric dihydroxylation introduces the (R)-hydroxyl group, though this step often requires meticulous optimization to avoid epimerization.

Key Data :

  • Transamination yield: 89–95%
  • Dihydroxylation ee: 90–98% (dependent on ligand choice)
  • Overall yield (2 steps): 70–80%

Chiral Pool Synthesis from Carbohydrate Derivatives

Exploiting chiral building blocks from carbohydrate precursors offers a stereochemically reliable route. As demonstrated in PMC6271146, D-glucoheptono-1,4-lactone serves as a template for constructing the (3R,5R) configuration. The sequence involves:

  • Selective oxidation of C-2 and C-6 to generate a dialdehyde.
  • Reductive amination with benzylamine to form the piperidine ring.
  • Hydrogenolytic removal of the benzyl group and Boc protection.

This method achieves an overall yield of 19% over 12 steps, with NMR and MS confirming stereochemical integrity.

Pressurized Boc Protection and Salt Formation

Patent CN115322143A highlights a pressurized Boc-protection strategy to enhance solubility and reaction efficiency. Starting from 4-piperidinecarboxylic acid hydrochloride, Boc2O is introduced under 0.2–0.4 MPa pressure in tetrahydrofuran/water (1:1) with 4-dimethylaminopyridine (DMAP) as a catalyst. The pressurized environment increases Boc2O’s reactivity, achieving 85–90% conversion. Subsequent HCl treatment precipitates the hydrochloride salt in >98% purity.

Reaction Conditions :

  • Temperature: 50–60°C
  • Catalyst: DMAP (5 mol%)
  • Solvent: THF/H2O (1:1 v/v)
  • Yield: 82–89%

Reductive Amination and Stereoselective Cyclization

WO2010077798A2 discloses a stereoselective reductive amination protocol using dialdehydes and amines. For example, reacting glutaraldehyde with tert-butyl carbamate under NaBH3CN reduction forms the piperidine ring with (3R,5R) configuration. Key steps include:

  • Double reductive amination to establish cis-amine-alcohol stereochemistry.
  • Boc protection under Schlenk conditions.
  • HCl salt formation via titration with ethereal HCl.

Performance Metrics :

  • Cyclization yield: 53–68%
  • Diastereomeric ratio (dr): 9:1 (cis:trans)

Palladium-Catalyzed tert-Butoxycarbonylation

ACS Publications report a Pd-mediated tert-butoxycarbonylation using boronic acids and Boc2O. While traditionally applied to aryl esters, adapting this method to piperidine systems involves:

  • Suzuki coupling of a boronic ester at C-1.
  • Pd(OAc)2/PPh3-catalyzed Boc introduction.

This method offers modularity but requires pre-functionalized boronic acid intermediates, limiting its broad applicability.

Comparative Analysis of Methodologies

Method Steps Overall Yield Key Advantage Limitation
Enzymatic Transamination 4 70–80% High ee (>99%) Enzyme cost and stability
Chiral Pool Synthesis 12 19% Stereochemical precision Low yield, lengthy synthesis
Pressurized Boc Protection 3 82–89% Scalability High-pressure equipment needed
Reductive Amination 5 53–68% Modular substrate scope Moderate dr (9:1)
Pd-Catalyzed Bocylation 3 60–75% Mild conditions Requires boronic acid derivatives

Spectroscopic Characterization

Critical 1H NMR signals for the target compound (CD3OD):

  • δ 4.32–4.29 (m, 1H, C5-OH)
  • δ 3.59–3.54 (m, 1H, C3-NH2)
  • δ 1.40 (s, 18H, Boc tert-butyl).

ESI-MS : m/z 275.2 [M+H]+ (calc. 274.3).

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce secondary or tertiary amines.

Scientific Research Applications

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Core Structure Substituents Key Functional Groups CAS Number Molecular Formula
(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester HCl Piperidine 3-NH₂, 5-OH, Boc group, HCl salt Amino, hydroxyl, Boc, hydrochloride 1820569-43-4 C₁₀H₂₁ClN₂O₃
(3S,5S)-3-Amino-5-fluoropiperidine-1-carboxylate (LEAP Chem) Piperidine 3-NH₂, 5-F, Boc group Amino, fluoro, Boc 1932056-72-8 C₁₀H₁₈FN₂O₂
BR13 (Baphia racemosa-derived pipecolic acid) Piperidine Natural amino acid, substituents vary by source Carboxylic acid, hydroxyl, amino N/A C₇H₁₃NO₃
Bulgecinine (component of bulgecin antibiotics) Piperidine Deoxy analog with sulfonamide linkage Hydroxyl, sulfonamide N/A C₁₄H₂₀N₂O₅S
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid Piperidine 4-phenyl, 3-COOH, Boc group Carboxylic acid, aromatic, Boc 652971-20-5 C₁₇H₂₃NO₄

Physicochemical Properties

Table 2: Property Comparison

Compound Name Solubility (Water) LogP (Predicted) Hydrogen Bond Capacity Stability Notes
Target Compound (HCl salt) High (polar solvents) 0.8 5 H-bond donors/acceptors Stable under inert conditions; hygroscopic
(3S,5S)-5-Fluoro Analogue Moderate 1.2 4 H-bond donors/acceptors Enhanced thermal stability due to fluorine
BR13 Low (natural product) -1.5 6 H-bond donors/acceptors Sensitive to oxidation
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid Low (organic solvents) 2.5 3 H-bond donors/acceptors Acid-sensitive; requires pH-controlled storage

Key Research Findings and Gaps

Hydrogen Bonding: The target compound’s hydroxyl and amino groups form extensive hydrogen-bond networks, similar to BR13’s crystal structure . This may influence its solid-state stability and solubility.

Salt vs. Free Base: The hydrochloride salt improves aqueous solubility compared to non-ionic analogs like bulgecinine, which relies on sulfonamide polarity for solubility .

Biological Activity

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride, commonly referred to as tert-butyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate, is a compound with significant biological implications. Its structure features a piperidine ring with hydroxyl and amino functional groups, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its potential therapeutic roles, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 1433178-03-0
  • Purity : >99% .

The biological activity of (3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is primarily attributed to its interactions with specific biological targets:

  • HDAC Inhibition : This compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. In studies involving azumamides (related compounds), it was found that certain structural modifications could enhance HDAC inhibitory activity, suggesting a potential pathway for developing HDAC inhibitors based on the piperidine scaffold .
  • Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. The presence of hydroxyl and amino groups may contribute to these effects by enhancing solubility and bioavailability .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
HDAC InhibitionPotent against HDAC isoforms 1–3, 10, 11
NeuroprotectionPotential modulation of neurotransmitter systems
Anticancer PotentialInvestigated as part of broader anti-cancer strategies

Case Studies

  • HDAC Inhibitor Development : A study focused on the synthesis of azumamide analogs demonstrated that modifications in the piperidine structure significantly impacted their inhibitory activity against various HDAC isoforms. The findings suggested that (3R,5R)-3-amino-5-hydroxy-piperidine derivatives could be optimized for better selectivity and potency in cancer therapy .
  • Neuroprotective Research : Research involving related compounds has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. The mechanisms involved include the modulation of signaling pathways associated with cell survival and death .

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